Methyl 4-bromo-5-methoxypyridine-2-acetate

Medicinal Chemistry Lipophilicity Solubility

Methyl 4-bromo-5-methoxypyridine-2-acetate (CAS 1256792-29-6) is a brominated pyridine derivative classified as a heterocyclic building block. Its molecular formula is C9H10BrNO3 with a molecular weight of 260.08 g/mol.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B11854591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-methoxypyridine-2-acetate
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(N=C1)CC(=O)OC)Br
InChIInChI=1S/C9H10BrNO3/c1-13-8-5-11-6(3-7(8)10)4-9(12)14-2/h3,5H,4H2,1-2H3
InChIKeyDGLDDAOXXUELID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-5-methoxypyridine-2-acetate: Core Physicochemical and Structural Profile for Research Procurement


Methyl 4-bromo-5-methoxypyridine-2-acetate (CAS 1256792-29-6) is a brominated pyridine derivative classified as a heterocyclic building block . Its molecular formula is C9H10BrNO3 with a molecular weight of 260.08 g/mol . The compound features a 4‑bromo substituent, a 5‑methoxy group, and a methyl ester functionality at the 2‑position of the pyridine ring, conferring distinct reactivity for cross‑coupling reactions and serving as an intermediate in medicinal chemistry programs .

Why Regioisomeric or Halogen‑Substituted Analogs Cannot Substitute Methyl 4-bromo-5-methoxypyridine-2-acetate


Methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate occupies a unique substitution pattern on the pyridine scaffold. In medicinal chemistry, brominated pyridines are frequently employed as key intermediates for kinase inhibitor synthesis, where the position and electronic character of the bromine and methoxy groups dictate both cross‑coupling efficiency and the downstream pharmacological profile of the final compound [1]. Substituting the 4‑bromo‑5‑methoxy pattern with a regioisomeric analog (e.g., ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate) or a different halogen (e.g., 4‑chloro analog) alters the compound's lipophilicity, molecular weight, and reactivity, leading to divergent synthetic outcomes and inconsistent biological results. The quantitative comparisons presented in Section 3 demonstrate that even subtle structural variations translate into measurable differences in physicochemical properties that directly impact solubility, atom economy, and formulation behavior.

Quantitative Differentiation of Methyl 4-bromo-5-methoxypyridine-2-acetate from Closest Analogs


Reduced Lipophilicity (XLogP3) Compared to Ethyl Ester Analog Enhances Aqueous Solubility

Methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate exhibits a significantly lower XLogP3 value (1.3) than its ethyl ester congener ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate (XLogP3 = 2) [1]. This 0.7 log unit reduction corresponds to approximately 5‑fold lower octanol/water partition coefficient, indicating greater hydrophilicity and improved aqueous solubility—a critical attribute for formulations requiring dissolution in aqueous media.

Medicinal Chemistry Lipophilicity Solubility

Lower Molecular Weight and Improved Atom Economy Relative to Ethyl Ester Analog

The molecular weight of methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate (260.08 g/mol) is 14.03 g/mol (5.1%) lower than that of ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate (274.11 g/mol) [1]. This difference translates to a smaller, more atom‑efficient building block for the construction of lead compounds, where every gram of molecular weight can impact physicochemical properties and pharmacokinetic parameters.

Medicinal Chemistry Atom Economy Molecular Weight

Identical Topological Polar Surface Area (TPSA) Maintains Permeability While Improving Solubility

Both methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate and ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate possess a Topological Polar Surface Area (TPSA) of 48.4 Ų [1]. The identical TPSA indicates that the polar functional group footprint is unchanged between the two esters. Therefore, the reduction in lipophilicity (see Evidence Item 1) is achieved without compromising the compound's capacity to passively diffuse across biological membranes.

Medicinal Chemistry Permeability Drug‑likeness

High Purity Specification (≥95%) Ensures Reproducible Synthetic Outcomes

Commercial suppliers provide methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate with a minimum purity of 95%, as specified in the product datasheet . This level of purity reduces the risk of side reactions and improves the consistency of downstream transformations. (Note: Direct comparative purity data for analog batches are not available in the public domain; therefore, this evidence is categorized as Supporting evidence.)

Synthetic Chemistry Purity Reproducibility

Procurement‑Driven Application Scenarios for Methyl 4-bromo-5-methoxypyridine-2-acetate


Medicinal Chemistry: Optimizing Lead‑Like Properties in Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinase inhibition, methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate serves as a strategic building block. Its lower lipophilicity (XLogP3 = 1.3) compared to ethyl ester analogs translates to improved aqueous solubility, while the conserved TPSA (48.4 Ų) ensures adequate membrane permeability . The bromine atom at the 4‑position provides a robust handle for Suzuki‑Miyaura cross‑couplings to introduce diverse aryl/heteroaryl groups, a common strategy in generating kinase inhibitor libraries [1].

Synthetic Chemistry: Atom‑Efficient Scaffold for Complex Heterocycle Construction

With a molecular weight of 260.08 g/mol—5% lower than its ethyl ester congener—this compound offers improved atom economy in multi‑step syntheses [2]. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, enabling orthogonal functional group manipulation. Its consistent purity (≥95%) minimizes batch‑to‑batch variability, ensuring reproducible yields in process chemistry workflows .

Pharmaceutical Intermediates: Precursor for Bromodomain and Epigenetic Probe Development

Brominated pyridines are foundational intermediates in the synthesis of bromodomain inhibitors and epigenetic probes. The 4‑bromo‑5‑methoxypyridine core, in particular, aligns with structural motifs observed in compounds that modulate BRD4 and related BET family proteins [1]. The methyl ester handle allows facile conjugation to larger pharmacophores, making methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate a versatile entry point for probe discovery campaigns.

Custom Synthesis and Scale‑Up: Vendor‑Supplied Building Block for CROs and Pharma

For contract research organizations (CROs) and pharmaceutical process chemists, the compound is available with a defined purity specification (≥95%) and is amenable to scale‑up . Its physicochemical profile—moderate LogP and low TPSA—facilitates straightforward handling and storage at room temperature under inert atmosphere, reducing logistical constraints in parallel synthesis and automated library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-5-methoxypyridine-2-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.